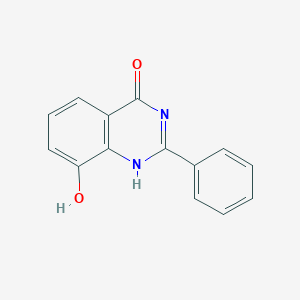

8-Hydroxy-2-phenyl-3H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El glicodesoxicolato de sodio es una sal biliar, un tipo de compuesto derivado de los ácidos biliares. Es conocido por su papel en la digestión y absorción de grasas en el intestino delgado. Este compuesto también es reconocido por sus propiedades citotóxicas contra las células cancerosas, su capacidad para alterar la permeabilidad del conducto pancreático y su potencial para reducir los niveles de glucosa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El glicodesoxicolato de sodio se sintetiza mediante la conjugación de glicina con ácido desoxicólico. La reacción normalmente implica la activación del grupo carboxilo del ácido desoxicólico, seguido de su reacción con glicina en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC). La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para evitar la descomposición de los reactivos .

Métodos de producción industrial: En entornos industriales, la producción de glicodesoxicolato de sodio implica la extracción de ácido desoxicólico de la bilis bovina, seguida de su conjugación con glicina. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica luego mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El glicodesoxicolato de sodio experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede llevar a la formación de derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en su alcohol correspondiente.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de ésteres o éteres.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como los cloruros de acilo o los haluros de alquilo en condiciones básicas o ácidas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, alcoholes, ésteres y éteres .

Aplicaciones Científicas De Investigación

Antibacterial Activity

The antibacterial potential of 8-hydroxy-2-phenyl-3H-quinazolin-4-one has been explored through various studies.

- Mechanism of Action : Research indicates that quinazolinone derivatives can inhibit bacterial growth by targeting specific proteins involved in cell wall synthesis. For instance, a study demonstrated that derivatives of quinazolinones showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to bind to penicillin-binding proteins, crucial for bacterial cell wall integrity .

- Case Study : A series of synthesized 2-phenylquinazoline derivatives were tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results revealed that certain substitutions at the 3-position enhanced antibacterial activity significantly, indicating the importance of structural modifications in developing effective antibacterial agents .

Antioxidant Properties

This compound also exhibits notable antioxidant capabilities.

- Evaluation Methods : Various assays such as CUPRAC (Cupric Ion Reducing Antioxidant Capacity) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have been employed to assess the antioxidant activity of this compound. The presence of hydroxyl groups in specific positions on the phenyl ring was found to enhance its antioxidant properties .

- Findings : A study indicated that compounds with multiple hydroxyl groups exhibited superior metal-chelating abilities alongside antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated, particularly regarding its effects on various cancer cell lines.

- Mechanism : Quinazolinone derivatives have shown promise as dual inhibitors targeting both PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase) enzymes, which play critical roles in cancer cell proliferation and survival .

- Case Study : One notable compound derived from quinazolinones demonstrated significant antiproliferative effects against acute myeloid leukemia (AML) cells while sparing normal cells, highlighting its potential for selective cancer therapy . The lead compound exhibited good pharmacokinetic properties and induced necrosis selectively in cancerous cells.

Data Summary Table

Mecanismo De Acción

El mecanismo de acción del glicodesoxicolato de sodio implica su interacción con las membranas celulares, lo que lleva a un aumento de la permeabilidad y la disrupción de la integridad celular. Esto da como resultado la inducción de apoptosis en las células cancerosas. El compuesto también afecta la permeabilidad del conducto pancreático, lo que lleva a cambios en los niveles de glucosa. Los objetivos moleculares incluyen varias proteínas y enzimas de membrana involucradas en las vías de señalización celular .

Compuestos similares:

Desoxicolato de sodio: Otra sal biliar con propiedades emulsionantes similares pero diferentes efectos citotóxicos.

Glicocolato de sodio: Una sal biliar con una estructura similar pero diferentes actividades biológicas.

Taurodesoxicolato de sodio: Una sal biliar con un conjugado de taurina en lugar de glicina

Singularidad: El glicodesoxicolato de sodio es único debido a sus efectos citotóxicos específicos en las células cancerosas y su capacidad para alterar la permeabilidad del conducto pancreático. Estas propiedades lo convierten en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Sodium deoxycholate: Another bile salt with similar emulsifying properties but different cytotoxic effects.

Sodium glycocholate: A bile salt with a similar structure but different biological activities.

Sodium taurodeoxycholate: A bile salt with a taurine conjugate instead of glycine

Uniqueness: Sodium glycyldeoxycholate is unique due to its specific cytotoxic effects on cancer cells and its ability to alter pancreatic duct permeability. These properties make it a valuable compound in both research and therapeutic applications .

Actividad Biológica

Overview

8-Hydroxy-2-phenyl-3H-quinazolin-4-one, also known as 2-Phenylquinazolin-4(3H)-one, is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This compound belongs to the quinazolinone family, which is characterized by its significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2O2, with a molecular weight of 238.24 g/mol. The presence of a hydroxyl group at the 8-position and a phenyl group at the 2-position enhances its reactivity and biological interactions.

Target Enzymes

The primary mechanism of action for this compound involves its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in cellular detoxification processes, and the compound has been shown to induce its activity, thereby enhancing the detoxification of reactive species in cells.

Cellular Effects

Research indicates that this compound exhibits significant cytoprotective effects by inducing NQO1 expression. This induction leads to increased resistance against oxidative stress and potential protection against various diseases, including cancer .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of quinazolinone derivatives, this compound demonstrated notable activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values ranging from 10 μM to 12 μM .

- Antioxidant Activity : A comparative analysis indicated that derivatives with hydroxyl groups significantly enhanced antioxidant activity. The presence of at least one hydroxyl group was essential for effective metal-chelating properties, which further contributes to its antioxidant capacity .

- Anti-inflammatory Effects : Experimental models have shown that this compound can reduce inflammation markers significantly when tested against induced inflammatory responses in animal models .

Propiedades

Fórmula molecular |

C14H10N2O2 |

|---|---|

Peso molecular |

238.24 g/mol |

Nombre IUPAC |

8-hydroxy-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H10N2O2/c17-11-8-4-7-10-12(11)15-13(16-14(10)18)9-5-2-1-3-6-9/h1-8,17H,(H,15,16,18) |

Clave InChI |

JRDFYUFZPYBDNH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

SMILES isomérico |

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)O |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C(=O)N2 |

Sinónimos |

4(1H)-Quinazolinone, 8-hydroxy-2-phenyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.